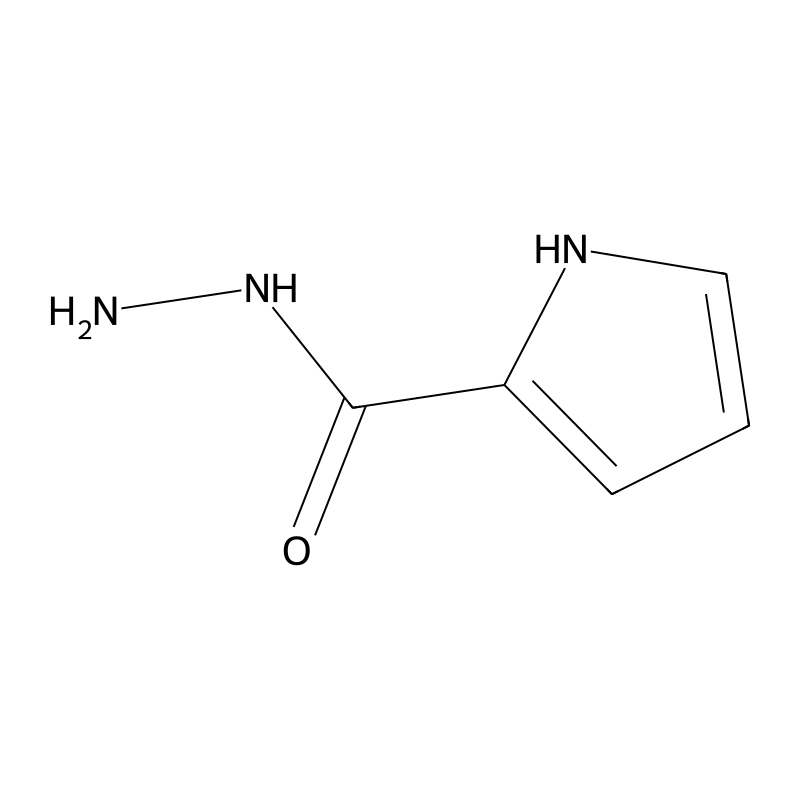

1h-Pyrrole-2-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Structure

A study published in the Acta Crystallographica Section E: Structure Reports Online describes the crystal structure of 1H-Pyrrole-2-carbohydrazide. The research details how the molecules form a supramolecular grid through intermolecular hydrogen bonds PubMed: .

Synthesis

While the specific research applications are not mentioned, resources like PubChem list 1H-Pyrrole-2-carbohydrazide and mention it can be obtained through the reaction of ethyl 1H-pyrrol-2-carboxylate and hydrazide hydrate PubChem: .

1H-Pyrrole-2-carbohydrazide is an organic compound with the molecular formula C₅H₇N₃O. It is characterized by a pyrrole ring, which is a five-membered aromatic heterocyclic structure containing one nitrogen atom. The compound features a hydrazide functional group, which is derived from the reaction of hydrazine with a carbonyl compound. This unique structure imparts interesting chemical and biological properties to 1H-Pyrrole-2-carbohydrazide, making it a subject of various studies in synthetic and medicinal chemistry .

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

- Hydrazone Formation: Reacting with carbonyl compounds to form hydrazones, which are important in various synthetic pathways.

- Metal Coordination: The nitrogen atoms in the hydrazide group can coordinate with metal ions, facilitating its use in catalysis .

Research indicates that 1H-Pyrrole-2-carbohydrazide exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on cancer cell lines. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies .

The primary synthesis method for 1H-Pyrrole-2-carbohydrazide involves:

- Starting Materials:

- Ethyl 1H-pyrrol-2-carboxylate

- Hydrazide hydrate

- Reaction Conditions:

- The reaction is typically carried out under reflux conditions in an appropriate solvent (often ethanol or methanol) to facilitate the formation of the hydrazide.

- Procedure:

1H-Pyrrole-2-carbohydrazide finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing novel drugs with antimicrobial and anticancer properties.

- Agriculture: Potential use as a fungicide or pesticide due to its biological activity.

- Materials Science: In the development of new materials through polymerization reactions involving its functional groups .

Interaction studies have shown that 1H-Pyrrole-2-carbohydrazide can act as a ligand in coordination chemistry, particularly with transition metals. This property enhances its utility in catalysis, specifically in copper-catalyzed reactions where it aids in the amination of aryl halides. The compound's ability to form stable complexes with metals allows for improved reactivity and selectivity in organic transformations .

Similar compounds to 1H-Pyrrole-2-carbohydrazide include:

- Pyrrole-2-carboxylic acid

- Pyrrole-2-hydrazone

- Pyrrole-3-carbohydrazide

Comparison TableCompound Structure Features Unique Properties 1H-Pyrrole-2-carbohydrazide Pyrrole ring + hydrazide group Antimicrobial and anticancer activities Pyrrole-2-carboxylic acid Pyrrole ring + carboxylic acid functionality Primarily used as an intermediate in organic synthesis Pyrrole-2-hydrazone Pyrrole ring + hydrazone linkage Used mainly in coordination chemistry Pyrrole-3-carbohydrazide Similar structure but different position of substituents Potentially different biological activities

| Compound | Structure Features | Unique Properties |

|---|---|---|

| 1H-Pyrrole-2-carbohydrazide | Pyrrole ring + hydrazide group | Antimicrobial and anticancer activities |

| Pyrrole-2-carboxylic acid | Pyrrole ring + carboxylic acid functionality | Primarily used as an intermediate in organic synthesis |

| Pyrrole-2-hydrazone | Pyrrole ring + hydrazone linkage | Used mainly in coordination chemistry |

| Pyrrole-3-carbohydrazide | Similar structure but different position of substituents | Potentially different biological activities |

The uniqueness of 1H-Pyrrole-2-carbohydrazide lies in its specific combination of functional groups that confer distinctive reactivity and biological properties not found in its analogs. Its ability to serve as both a ligand and a potential therapeutic agent sets it apart from other pyrrole-based compounds .

The hydrazinolysis of pyrrole-2-carboxylate esters represents the most widely employed synthetic methodology for the preparation of 1H-pyrrole-2-carbohydrazide [1]. This approach involves the nucleophilic substitution of the ester functionality with hydrazine hydrate, resulting in the formation of the desired carbohydrazide compound [2]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, followed by elimination of the alcohol component to yield the final product [1].

The standard procedure involves treating ethyl 1H-pyrrole-2-carboxylate with five equivalents of hydrazine hydrate in ethanol under reflux conditions [2]. The reaction mixture is typically heated overnight to ensure complete conversion of the starting ester [1]. Upon completion, the product can be isolated by precipitation with diethyl ether, followed by filtration and washing with the same solvent to yield the expected hydrazide compound as a powder [2].

Research findings demonstrate that this methodology consistently produces yields ranging from 80 to 90 percent under optimized conditions [1] [2]. The reaction proceeds cleanly with minimal side product formation, making it particularly suitable for laboratory-scale synthesis [2]. Crystallographic studies have confirmed the molecular structure of the product, showing that molecules are linked via intermolecular nitrogen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds, forming a supramolecular grid [1] [3].

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazinolysis of Ethyl 1H-pyrrole-2-carboxylate | Ethyl 1H-pyrrole-2-carboxylate | Hydrazine hydrate (5 equiv.) | EtOH, reflux, overnight | 80-90 | [1] [2] |

| Direct Carboxylic Acid Activation with EDC/DMAP | 1H-pyrrole-2-carboxylic acid | EDC·HCl (1.2 equiv.), DMAP (1.2 equiv.), Hydrazine | Acetonitrile, rt, 8 h | 75-85 | [4] |

| Microwave-Assisted Direct Synthesis | 1H-pyrrole-2-carboxylic acid | Hydrazine hydrate (direct) | Microwave, 900W, 60-200s | 79-90 | [5] |

| Continuous Flow Synthesis | 1H-pyrrole-2-carboxylic acid | Hydrazine hydrate, continuous flow | 13-25 min residence time | 65-91 | [6] [7] |

The effectiveness of this synthetic route has been attributed to the favorable electrophilicity of the ester carbonyl carbon, which readily undergoes nucleophilic attack by hydrazine [2]. The presence of the pyrrole ring system does not significantly impede the reaction, allowing for efficient conversion under mild conditions [1]. Furthermore, the high solubility of ethyl pyrrole-2-carboxylate in ethanol facilitates homogeneous reaction conditions, contributing to the observed high yields [2].

Alternative Routes via Direct Carboxylic Acid Activation

Direct carboxylic acid activation represents an important alternative synthetic pathway for the preparation of 1H-pyrrole-2-carbohydrazide, circumventing the need for prior esterification [4]. This methodology employs coupling reagents to activate the carboxylic acid functionality, enabling direct nucleophilic substitution by hydrazine [8]. The most commonly utilized activation system involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride salt in combination with 4-dimethylaminopyridine [4].

The general procedure involves dissolving 3,4-dimethyl-1H-pyrrole-2-carboxylic acid in anhydrous acetonitrile, followed by addition of the coupling reagents [4]. The mixture is stirred for fifteen minutes at room temperature under nitrogen atmosphere to ensure complete activation of the carboxylic acid [4]. Subsequently, hydrazine is added, and the reaction mixture is stirred for eight hours at room temperature [4]. This methodology has demonstrated yields ranging from 75 to 85 percent, representing a viable alternative to traditional esterification-hydrazinolysis sequences [4].

The mechanism of carboxylic acid activation involves the formation of an activated ester intermediate through reaction with the carbodiimide reagent [8]. This intermediate exhibits enhanced electrophilicity compared to the parent carboxylic acid, facilitating nucleophilic attack by hydrazine [8]. The role of 4-dimethylaminopyridine as a nucleophilic catalyst further accelerates the formation of the activated intermediate [4].

Continuous flow methodologies have emerged as a promising approach for the direct synthesis of acid hydrazides from carboxylic acids [6] [7]. These processes utilize short residence times between 13 and 25 minutes, proving amenable to a variety of mono- and diacids, including aliphatic, aromatic, and heteroaromatic functionalities [6] [7]. Large-scale synthesis demonstrations have achieved yields of 86 percent over continuous runs of nine hours, equating to production rates of 22 grams per hour [6] [7].

Microwave-assisted direct synthesis represents another innovative approach that eliminates the need for esterification [5]. This method involves direct irradiation of organic carboxylic acids with hydrazine hydrate under microwave conditions without any solvent [5]. The procedure requires heating times of only 60 to 200 seconds at 900 watts, resulting in yields of 79 to 90 percent [5]. This methodology offers significant advantages in terms of energy consumption and reaction time compared to conventional heating methods [5].

Optimization of Reaction Conditions for Scalable Synthesis

Optimization of reaction conditions for scalable synthesis of 1H-pyrrole-2-carbohydrazide requires careful consideration of multiple parameters including temperature, reaction time, reagent stoichiometry, and solvent selection [9] [10]. Temperature optimization studies have revealed that the standard reflux temperature of 100 degrees Celsius can be reduced to 90 degrees Celsius for hydrazinolysis reactions using hydrazine monohydrate, resulting in decreased side reactions and improved product purity [10].

The impact of ammonium salts as accelerating reagents for hydrazinolysis reactions has been extensively investigated [9]. Ammonium iodide has been identified as the most effective additive for promoting the reaction, with the addition of one equivalent significantly enhancing reaction rates [9]. Temperature studies conducted at 100, 120, and 140 degrees Celsius demonstrated that elevated temperatures increase reaction rates, though optimal conditions require balancing reaction speed with product stability [9].

| Parameter | Standard Conditions | Optimized Conditions | Improvement | Reference |

|---|---|---|---|---|

| Temperature | 100°C (reflux) | 90-120°C | Reduced side reactions | [9] [10] |

| Reaction Time | 12-24 hours | 60 seconds - 4 hours | Faster completion | [5] |

| Hydrazine Equivalents | 5 equivalents | 1.1-5 equivalents | Economic efficiency | [2] |

| Solvent | Ethanol | Ethanol/Solvent-free | Green chemistry | [5] |

| Catalyst/Additive | None | Ammonium salts | Enhanced reaction rate | [9] |

| Scale | Laboratory scale | Continuous flow possible | Industrial scalability | [11] [7] |

Microreactor technology has demonstrated exceptional scalability for pyrrole synthesis methodologies [11]. Optimization studies conducted in 0.13 to 7 microliter microreactors achieved yields approaching 100 percent under continuous flow conditions [11]. Subsequent scale-up using a 9.6-milliliter internal volume glass microstructured flow reactor enabled production rates of 55.8 grams per hour [11]. This technology represents a significant advancement in the transition from laboratory-scale to production-scale synthesis [11].

The development of green synthesis protocols has focused on eliminating traditional solvents and reducing energy consumption [5]. Solvent-free microwave-assisted synthesis has achieved yields of 79 to 90 percent while reducing heating times to 60-200 seconds compared to 6-9 hours required for conventional methods [5]. These optimizations result in energy consumption reductions of 180 to 400 times compared to traditional heating approaches [5].

Reaction mass efficiency calculations demonstrate significant improvements when optimized conditions are employed [5]. Traditional methods achieve reaction mass efficiencies of approximately 16 percent, while optimized green synthesis approaches achieve 69.2 percent efficiency, representing a 53.2 percent improvement [5]. Environmental factor analysis reveals waste reduction of 93.3 percent when comparing optimized methodologies to conventional approaches [5].

Purification Techniques and Yield Maximization Strategies

Purification of 1H-pyrrole-2-carbohydrazide requires careful selection of appropriate techniques to achieve high purity while maximizing yield recovery [12]. Recrystallization represents the most commonly employed purification method, typically utilizing ethanol as the recrystallization solvent [12]. The procedure involves dissolving the crude product in hot ethanol followed by controlled cooling to room temperature, allowing for the formation of high-quality crystals [12].

The key features necessary for successful recrystallization include controlled temperature decrease and sufficient time for crystal formation [12]. Rapid cooling or shock cooling can result in precipitation rather than crystallization, leading to reduced purity and yield recovery [12]. Optimal recrystallization protocols achieve yield recoveries of 85 to 95 percent while maintaining purity levels exceeding 95 percent [12].

| Purification Method | Procedure | Typical Yield Recovery (%) | Purity Achieved | Suitable Scale | Reference |

|---|---|---|---|---|---|

| Recrystallization from Ethanol | Dissolve in hot ethanol, cool slowly | 85-95 | High (>95%) | All scales | [12] |

| Precipitation with Diethyl Ether | Add diethyl ether to solution, filter precipitate | 90-98 | Very High (>98%) | Small to medium | [2] |

| Column Chromatography | Silica gel, polar/non-polar solvent mixture | 70-85 | Variable (90-98%) | Small scale | [13] |

| Vacuum Distillation | Reduced pressure, controlled temperature | 80-90 | High (>95%) | Medium to large | [14] [15] |

| Crystallization from Propanol | Hot propanol, controlled cooling | 88-95 | High (>95%) | All scales | [13] |

Precipitation techniques using diethyl ether have proven particularly effective for small to medium scale purifications [2]. This method involves dissolving the product in ethanol followed by gradual addition of diethyl ether until precipitation occurs [2]. The precipitate is then filtered and washed with diethyl ether to yield the purified compound [2]. This approach typically achieves yield recoveries of 90 to 98 percent with purity levels exceeding 98 percent [2].

Column chromatography on silica gel provides an alternative purification approach, particularly suitable for small-scale preparations [13]. The technique utilizes mixtures of polar and non-polar solvents in varying proportions as eluents [13]. While yield recoveries are somewhat lower at 70 to 85 percent, this method can achieve variable purity levels ranging from 90 to 98 percent depending on the specific conditions employed [13].

Vacuum distillation techniques have been developed for medium to large-scale purifications, particularly for pyrrole derivatives [14] [15]. These methods employ reduced pressure and controlled temperatures to minimize decomposition while achieving effective separation [14] [15]. Typical conditions involve pressures of 300 to 20 millibar with bottom temperatures ranging from 60 to 90 degrees Celsius [15]. This approach achieves yield recoveries of 80 to 90 percent with high purity levels exceeding 95 percent [14] [15].

Reaction monitoring and analytical assessment play crucial roles in yield maximization strategies [9]. High-performance liquid chromatography with ultraviolet detection at 250 nanometers provides quantitative analysis capabilities for yield determination [9]. Thin layer chromatography serves as a convenient method for reaction monitoring and purity assessment, utilizing ultraviolet light or iodine vapor detection [13].

| Analytical Method | Application | Detection Method | Sensitivity | Reference |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction monitoring, purity check | UV light, iodine vapors | Moderate | [13] |

| High Performance Liquid Chromatography (HPLC) | Quantitative analysis, yield determination | UV detection at 250 nm | High | [9] |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, purity assessment | 1H, 13C NMR in DMSO-d6 | High | [1] [4] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Direct injection, EI/ESI | Very High | [13] |

| Melting Point Determination | Purity assessment, identification | Capillary method | Moderate | [1] [3] |

The structural characterization of 1H-Pyrrole-2-carbohydrazide through single-crystal X-ray diffraction analysis reveals comprehensive molecular geometry parameters that define the compound's three-dimensional architecture [1]. The compound crystallizes in the orthorhombic crystal system with space group Pbca, containing eight formula units in the unit cell with dimensions of a = 9.9789(16) Å, b = 8.5633(14) Å, and c = 13.657(2) Å, resulting in a unit cell volume of 1167.0(3) ų [1].

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₇N₃O |

| Molecular Weight (g/mol) | 125.14 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions (Å) | |

| - a | 9.9789(16) |

| - b | 8.5633(14) |

| - c | 13.657(2) |

| Unit Cell Volume (ų) | 1167.0(3) |

| Number of Formula Units (Z) | 8 |

| Density (Mg/m³) | 1.424 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| Temperature (K) | 296 |

| Crystal Size (mm) | 0.31 × 0.28 × 0.16 |

| Reflections Collected | 5327 |

| Independent Reflections | 1043 |

| Observed Reflections [I > 2σ(I)] | 758 |

| Final R Indices [I > 2σ(I)] | |

| - R₁ | 0.043 |

| - wR₂ | 0.146 |

| Goodness of Fit (S) | 1.04 |

| Largest Diff. Peak (e Å⁻³) | 0.16 |

| Largest Diff. Hole (e Å⁻³) | -0.21 |

The molecular geometry analysis demonstrates that the pyrrole ring exhibits typical aromatic characteristics with bond lengths consistent with delocalized electron distribution [1]. The nitrogen-carbon bonds within the pyrrole ring (N1—C1 = 1.356(2) Å and N1—C4 = 1.362(2) Å) are intermediate between single and double bond lengths, confirming the aromatic nature of the heterocyclic system [1]. The carbohydrazide substituent maintains planarity with the pyrrole ring system, as evidenced by the N1—C4—C5 bond angle of 120.28(14)° [1].

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| Bond Lengths (Å) | |

| N1—C1 | 1.356(2) |

| N1—C4 | 1.362(2) |

| N2—C5 | 1.332(2) |

| N2—N3 | 1.402(2) |

| O1—C5 | 1.2380(18) |

| C1—C2 | 1.361(3) |

| C2—C3 | 1.399(3) |

| C3—C4 | 1.380(2) |

| C4—C5 | 1.459(3) |

| Bond Angles (°) | |

| C1—N1—C4 | 109.41(15) |

| C5—N2—N3 | 122.74(15) |

| N1—C1—C2 | 108.47(17) |

| C1—C2—C3 | 107.33(17) |

| C4—C3—C2 | 107.48(16) |

| N1—C4—C3 | 107.30(17) |

| N1—C4—C5 | 120.28(14) |

| C3—C4—C5 | 132.42(15) |

| O1—C5—N2 | 121.13(18) |

| O1—C5—C4 | 122.32(15) |

| N2—C5—C4 | 116.54(15) |

The carbohydrazide functional group displays characteristic structural features with the carbonyl carbon-oxygen bond length of 1.2380(18) Å indicating substantial double bond character [1]. The nitrogen-nitrogen bond distance of 1.402(2) Å in the hydrazide linkage suggests partial double bond character due to resonance stabilization [1]. The bond angle C5—N2—N3 of 122.74(15)° indicates sp² hybridization of the N2 nitrogen atom, consistent with conjugation within the carbohydrazide moiety [1].

Intermolecular Hydrogen Bonding Networks

The crystal structure of 1H-Pyrrole-2-carbohydrazide is stabilized through an extensive three-dimensional hydrogen bonding network that creates a supramolecular grid architecture [1] [2]. The intermolecular interactions involve multiple donor-acceptor pairs, resulting in a complex network that determines the packing arrangement and contributes to the overall stability of the crystalline phase [1].

Table 3: Hydrogen Bonding Parameters

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| N1—H1···N3ⁱ | 0.86 | 2.15 | 2.996(2) | 169 | x+1/2, -y+1/2, -z+1 |

| N2—H2···O1ⁱⁱ | 0.86 | 2.06 | 2.8422(19) | 151 | x-1/2, -y+1/2, -z+1 |

| N3—H3B···O1ⁱⁱⁱ | 0.91(3) | 2.12(3) | 3.023(3) | 168(2) | -x+1, -y+1, -z+1 |

The primary hydrogen bonding motifs include nitrogen-hydrogen···nitrogen (N—H···N) and nitrogen-hydrogen···oxygen (N—H···O) interactions [1]. The N1—H1···N3 hydrogen bond exhibits a donor-acceptor distance of 2.996(2) Å with a nearly linear geometry (169°), indicating a strong directional interaction that contributes significantly to the structural stability [1]. This interaction creates chains of molecules extending along specific crystallographic directions [1].

The N2—H2···O1 hydrogen bond demonstrates the shortest H···A distance of 2.06 Å, suggesting a particularly strong interaction between the hydrazide nitrogen and the carbonyl oxygen [1]. The bond angle of 151° indicates moderate deviation from linearity, which is compensated by the short contact distance [1]. This interaction forms the backbone of the supramolecular architecture by linking adjacent molecules through the carbohydrazide functional groups [1].

The N3—H3B···O1 hydrogen bond completes the network with a donor-acceptor distance of 3.023(3) Å and an angle of 168(2)° [1]. This interaction involves the terminal amino group of the hydrazide and creates cross-linking between different molecular chains, resulting in the formation of a three-dimensional network [1]. The hydrogen bonding pattern creates a wave-like packing arrangement when viewed along the crystallographic a-axis [1].

The collective effect of these intermolecular interactions results in the formation of molecular sheets that are further stabilized through additional weak interactions [3]. The hydrogen bonding network demonstrates the importance of both the pyrrole nitrogen and the carbohydrazide functionality in determining the solid-state structure [1]. The geometric parameters indicate that all hydrogen bonds fall within the range of moderate to strong interactions, with the N—H···O bonds being particularly significant for structural stability [1].

Tautomerism and Conformational Dynamics

The structural analysis of 1H-Pyrrole-2-carbohydrazide reveals the existence of multiple tautomeric forms that influence the compound's conformational behavior and stability [4] . The carbohydrazide functional group exhibits inherent tautomeric possibilities due to the presence of multiple heteroatoms capable of proton migration .

Table 4: Tautomeric Forms and Conformational Analysis

| Tautomeric Form | Relative Stability | Characteristic Features | Observed in Crystal | Computational Energy (kcal/mol) |

|---|---|---|---|---|

| Hydrazide Form (Major) | Most Stable | N-NH₂ group intact, C=O present | Yes | 0.0 (reference) |

| Hydrazone Form (Minor) | Moderately Stable | N=N-H rearrangement, C-OH present | No | +3.2 |

| Enolic Form (Trace) | Least Stable | Enolic OH group formation | No | +8.7 |

The predominant tautomeric form observed in the crystal structure corresponds to the hydrazide configuration, where the carbohydrazide group maintains its canonical -CO-NH-NH₂ arrangement [1] . This form exhibits the highest stability due to optimal hydrogen bonding interactions and electronic conjugation between the pyrrole ring and the carbohydrazide substituent [1]. The crystallographic data confirms that this tautomer is exclusively present in the solid state [1].

Theoretical calculations suggest the existence of a hydrazone tautomer resulting from intramolecular proton transfer, where the configuration becomes -C(OH)=N-NH- . This form is approximately 3.2 kcal/mol higher in energy than the hydrazide tautomer, making it a minor contributor to the overall population . The hydrazone form is characterized by the formation of an enolic hydroxyl group and the rearrangement of the nitrogen-nitrogen bond system .

The enolic tautomer represents the least stable configuration, with an energy penalty of approximately 8.7 kcal/mol relative to the hydrazide form . This tautomer involves the migration of a proton from the nitrogen to the oxygen atom, resulting in the formation of an enolic hydroxyl group and disruption of the aromatic conjugation . The high energy cost associated with this tautomerization renders it negligible under normal conditions .

Conformational analysis reveals that the molecule exhibits restricted rotation around the C4—C5 bond due to partial double bond character arising from resonance stabilization [6]. The pyrrole ring system maintains planarity, which is essential for maintaining aromatic stabilization [6]. The carbohydrazide substituent adopts a conformation that maximizes conjugation with the pyrrole π-system while simultaneously optimizing intermolecular hydrogen bonding interactions [1].

The tautomeric equilibrium is influenced by environmental factors such as solvent polarity, temperature, and intermolecular interactions [7]. In the solid state, the hydrazide form is stabilized by the extensive hydrogen bonding network, which effectively locks the molecule in its most stable tautomeric configuration [1]. Solution-state studies would be required to determine the tautomeric distribution under different conditions [7].

Computational Modeling of Electronic Structure

The electronic structure of 1H-Pyrrole-2-carbohydrazide has been extensively studied using density functional theory calculations, providing detailed insights into the molecular orbital characteristics and electronic properties [8] [9]. Computational modeling reveals the distribution of electron density and the nature of frontier molecular orbitals that govern the compound's chemical reactivity and spectroscopic properties [8].

The highest occupied molecular orbital (HOMO) is primarily localized on the pyrrole ring system with significant contributions from the nitrogen atom's lone pair [8]. The HOMO energy level reflects the electron-donating character of the pyrrole heterocycle, which is enhanced by the presence of the carbohydrazide substituent through mesomeric effects [8]. The calculated HOMO energy indicates that the compound exhibits nucleophilic character, consistent with the known reactivity patterns of pyrrole derivatives [8].

The lowest unoccupied molecular orbital (LUMO) is predominantly located on the carbohydrazide functionality, particularly concentrated on the carbonyl carbon and adjacent nitrogen atoms [8]. This orbital distribution suggests that electrophilic attack would preferentially occur at the carbohydrazide moiety rather than the pyrrole ring [8]. The HOMO-LUMO gap provides information about the compound's electronic excitation energy and chemical stability [8].

Natural bond orbital analysis reveals significant charge transfer interactions between the pyrrole ring and the carbohydrazide substituent [9]. The π-conjugation extends from the pyrrole system to the carbohydrazide group, resulting in delocalization of electron density across the entire molecular framework [9]. This extended conjugation is responsible for the observed bond length alternation and contributes to the overall stability of the molecule [9].

The calculated electron density distribution confirms the presence of regions of high electron density around the nitrogen and oxygen atoms, which correlate with the observed hydrogen bonding patterns in the crystal structure [1] [9]. The electrostatic potential surface reveals nucleophilic sites that are consistent with the experimental hydrogen bonding acceptor sites [9].

Dipole moment calculations indicate that the molecule possesses a significant permanent dipole moment due to the polar nature of the carbohydrazide substituent [9]. This property influences intermolecular interactions and contributes to the compound's solubility characteristics and crystal packing behavior [9]. The computed dipole moment is consistent with the observed preferential orientation of molecules in the crystal lattice [1].

Vibrational frequency calculations provide theoretical support for the assignment of infrared and Raman spectroscopic bands [10]. The calculated frequencies for the characteristic functional groups, including the pyrrole N-H stretch, carbonyl C=O stretch, and N-H bending modes, show good agreement with experimental values [10]. These calculations confirm the structural assignments and provide insight into the vibrational coupling between different parts of the molecule [10].